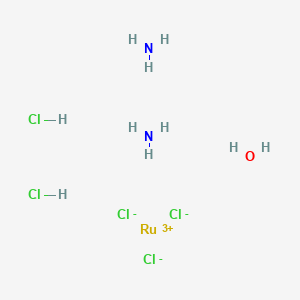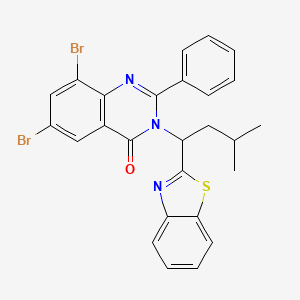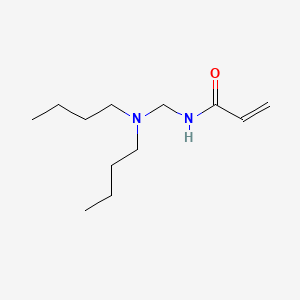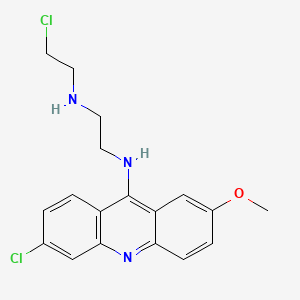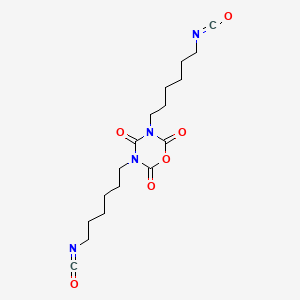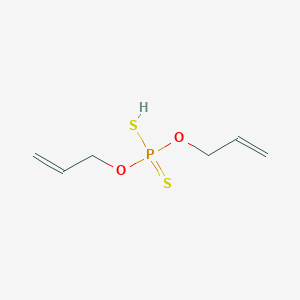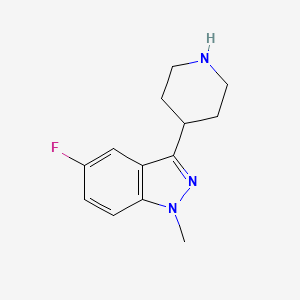![molecular formula C13H8BrClN4OS B13759820 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole ring substituted with a chlorine atom and a pyridine ring substituted with a bromine atom, connected through a urea linkage.
Métodos De Preparación
The synthesis of 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzo[d]thiazole and 5-bromopyridine.
Reaction Conditions: The reaction involves the formation of a urea linkage between the two starting materials. This is achieved by reacting 4-chlorobenzo[d]thiazole with an isocyanate derivative of 5-bromopyridine under controlled conditions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of catalysts, specific solvents, and temperature control to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products: The products of these reactions vary depending on the reagents and conditions used, but they generally involve modifications to the benzo[d]thiazole and pyridine rings.
Aplicaciones Científicas De Investigación
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but they may involve inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-chloropyridin-2-yl)urea and 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea share structural similarities.
Uniqueness: The presence of both chlorine and bromine atoms in this compound imparts unique chemical properties, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C13H8BrClN4OS |
|---|---|
Peso molecular |
383.65 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C13H8BrClN4OS/c14-7-4-5-10(16-6-7)17-12(20)19-13-18-11-8(15)2-1-3-9(11)21-13/h1-6H,(H2,16,17,18,19,20) |
Clave InChI |
QDEYQDFFXFJFDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)NC3=NC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
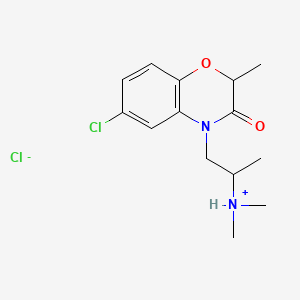
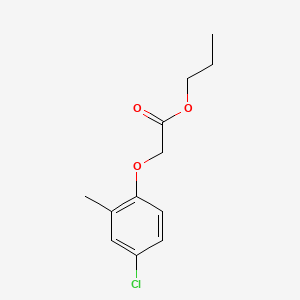
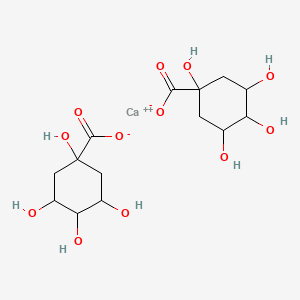

![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
